Methyl 2,6-dimethylmorpholine-3-carboxylate
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Overview
Description
Methyl 2,6-dimethylmorpholine-3-carboxylate is a chemical compound with the molecular formula C8H15NO3 It is a morpholine derivative, characterized by the presence of two methyl groups at the 2 and 6 positions and a carboxylate group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dimethylmorpholine-3-carboxylate typically involves the reaction of 2,6-dimethylmorpholine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and high yield. The purification process may involve distillation or crystallization, depending on the specific requirements of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dimethylmorpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Substitution: Amines or alcohols; reactions are often conducted in the presence of a base like triethylamine or pyridine to neutralize the by-products.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding alcohols.
Substitution: Various substituted morpholine derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 2,6-dimethylmorpholine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2,6-dimethylmorpholine-3-carboxylate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. In pharmaceutical applications, the compound may interact with molecular targets such as receptors or ion channels, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 2,6-dimethylmorpholine-3-carboxylate can be compared with other morpholine derivatives, such as:
Methyl 2,2-dimethylmorpholine-3-carboxylate: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Methyl 2,6-dimethylmorpholine-4-carboxylate:
Methyl 2,6-dimethylmorpholine-3-carboxamide: Amide derivative with distinct reactivity and applications in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for particular applications in research and industry.
Properties
IUPAC Name |
methyl 2,6-dimethylmorpholine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5-4-9-7(6(2)12-5)8(10)11-3/h5-7,9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYNIZRZHZAGBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C(O1)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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